4-Ethenylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids and derivatives. These compounds are characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with a carboxylic acid functional group. The compound is noted for its structural formula and has a molecular weight of approximately 142.18 g/mol .
The synthesis of 4-ethenylthiophene-2-carboxylic acid typically involves several key steps:
These methods are advantageous due to their simplicity, low toxicity of reagents, and minimal environmental impact.
The molecular structure of 4-ethenylthiophene-2-carboxylic acid can be represented by its structural formula:
The InChI identifier for this compound is InChI=1S/C6H6O2S/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3, and the InChI Key is PGBFYLVIMDQYMS-UHFFFAOYSA-N . The compound features a thiophene ring substituted at the second position with a carboxylic acid group, contributing to its reactivity.
4-Ethenylthiophene-2-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 4-ethenylthiophene-2-carboxylic acid involves its interaction with various biological targets:
These interactions highlight its potential role in biochemical applications.
The compound is classified as hazardous due to potential skin irritation and eye damage upon exposure .
4-Ethenylthiophene-2-carboxylic acid has several scientific applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5